2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide
Description
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with the molecular formula C25H27FN2O3S This compound is characterized by the presence of a fluorobenzyl group, a mesityl group, and a phenylsulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-17-13-18(2)24(19(3)14-17)26-23(28)16-27(15-20-9-11-21(25)12-10-20)31(29,30)22-7-5-4-6-8-22/h4-14H,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUSHWEBRRDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.
Introduction of the Fluorobenzyl Group: The glycinamide is then reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the fluorobenzyl group.
Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst like aluminum chloride.
Addition of the Phenylsulfonyl Group: Finally, the phenylsulfonyl group is added via a sulfonylation reaction using phenylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzyl group can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ammonia, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Similar in structure but lacks the mesityl group, which may affect its reactivity and biological activity.
N~2~-(4-fluorobenzyl)-N~1~-naphthyl-N~2~-(phenylsulfonyl)glycinamide: Contains a naphthyl group instead of a mesityl group, leading to different chemical and biological properties.
N~2~-(4-fluorobenzyl)-N-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide: Incorporates a furylmethyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, providing distinct chemical and biological properties that make it valuable for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
